3-Hydroxy-4-methoxyphenylacetic acid

Descripción

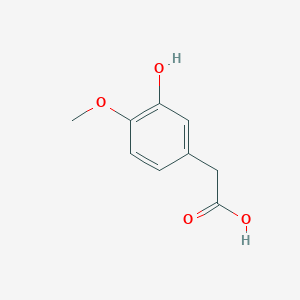

3-Hydroxy-4-methoxyphenylacetic acid (3H4MPAA, CAS 1131-94-8), also known as homoisovanillic acid or iso-HVA, is a phenolic acid derivative with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Structurally, it consists of a phenylacetic acid backbone substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position (IUPAC name: 2-(3-hydroxy-4-methoxyphenyl)acetic acid) .

Propiedades

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXLCOBSWMQCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150287 | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1131-94-8 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohomovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Bromination of 4-Methoxyphenylacetic Acid

The synthesis begins with the bromination of 4-methoxyphenylacetic acid (4-MeOPAA) in chloroform under reflux conditions. A 1:1.07 molar ratio of 4-MeOPAA to bromine ensures complete conversion to 3-bromo-4-methoxyphenylacetic acid (3-Br-4-MeOPAA) within 15 hours. Critical parameters include:

-

Solvent : Chloroform facilitates homogeneous mixing and efficient heat transfer.

-

Temperature : Reflux (~61°C for chloroform) prevents side reactions such as dibromination.

-

Stoichiometry : Slight bromine excess (7 mol%) ensures complete monobromination at the 3-position.

Post-reaction, chloroform is removed under reduced pressure, yielding a crude brominated intermediate suitable for direct hydrolysis without isolation.

Hydroxylation via Copper-Catalyzed Displacement

The bromine atom in 3-Br-4-MeOPAA is displaced by hydroxide under basic conditions catalyzed by copper salts. Key innovations in this step include:

-

Base Selection : Sodium hydroxide (8:1 molar ratio relative to 3-Br-4-MeOPAA) ensures rapid deprotonation and nucleophilic attack.

-

Catalyst : Copper sulfate (0.065:1 molar ratio) accelerates the substitution while minimizing side reactions.

-

Reaction Conditions : Heating at 100–120°C for 10–15 hours under atmospheric pressure avoids energy-intensive high-pressure systems.

Mechanistic Insight :

The copper ion coordinates with the aryl bromide, polarizing the C–Br bond and facilitating nucleophilic attack by hydroxide. This mechanism avoids radical pathways, which could lead to byproducts.

Table 1: Optimization of Hydroxylation Conditions

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| NaOH : Substrate (mol) | 8:1 | Maximizes hydroxide availability |

| CuSO₄ : Substrate (mol) | 0.065:1 | Balances catalytic activity and cost |

| Temperature | 110°C | Ensures complete conversion |

| Reaction Time | 12 hours | Minimizes degradation |

Purification and Crystallization Strategies

Crude Product Isolation

The hydroxy-substituted product is obtained as a slurry after acidification of the reaction mixture. Filtration yields a crude solid with ~98.1% purity (melting point: 123–127°C). Residual impurities include:

Recrystallization for Pharmaceutical-Grade Material

For applications requiring higher purity, the potassium salt of 3-OH-4-MeOPAA is formed in ethanolic KOH (80% ethanol):

-

Dissolve crude acid in 80% ethanol.

-

Precipitate the potassium salt by cooling to 5°C.

-

Wash with cold 80% ethanol to remove residual impurities.

This process elevates purity to >99%, with a corrected melting point of 193–197.5°C.

Comparative Analysis with Alternative Routes

Prior Art Limitations

Earlier methods suffered from:

Advantages of Modern Protocols

The current methodology addresses these issues through:

-

Atmospheric Pressure Operation : Eliminates specialized equipment.

-

Aqueous Workup : Uses water and ethanol, reducing environmental impact.

-

Scalability : Demonstrated at 1 mol scale with consistent yields (~90.6%).

Applications in Multistep Syntheses

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Opiate Synthesis:

3-Hydroxy-4-methoxyphenylacetic acid serves as a precursor in the synthesis of various opiate derivatives, including both agonists and antagonists. Its role in synthesizing dihydrothebainone, an important opiate precursor, highlights its significance in medicinal chemistry .

2. Interaction with Cytochrome P450 Enzymes:

Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have shown that it can inhibit specific CYP enzymes, suggesting potential implications for drug-drug interactions and metabolic pathways .

Biological Activities

1. Antioxidant Properties:

Studies have demonstrated that this compound exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. Its effectiveness as an antioxidant has been evaluated through various assays measuring its ability to scavenge free radicals .

2. Neuroprotective Effects:

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .

Table 1: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Reaction Temperature | 100-120°C |

| Base Used | Sodium Hydroxide |

| Copper Salt | Copper Sulfate |

| Solvent | Chloroform |

| Reaction Time | 15 hours |

| Assay Type | Result | Reference |

|---|---|---|

| Antioxidant Activity | Significant scavenging effect | |

| CYP Inhibition (CYP2C9) | Moderate inhibition | |

| Neuroprotection | Protective against oxidative stress |

Case Studies

Case Study 1: Opiate Derivative Synthesis

In a study focused on the synthesis of dihydrothebainone using this compound, researchers reported improved yields and reduced reaction times compared to traditional methods. The study emphasized the importance of optimizing reaction conditions for better efficiency in pharmaceutical applications .

Case Study 2: Pharmacokinetic Interactions

A pharmacokinetic study examined the interactions of this compound with human serum albumin and cytochrome P450 enzymes. Results indicated significant binding affinity and inhibition of CYP2C9, suggesting implications for drug metabolism and safety profiles .

Mecanismo De Acción

El ácido isohomovanílico ejerce sus efectos principalmente a través de su papel como metabolito en la vía de la dopamina. Se produce por la acción de la monoaminooxidasa y la catecol-O-metiltransferasa sobre la dopamina . Este compuesto puede modular la integridad sináptica y se ha demostrado que alivia la depresión al proteger las neuronas del hipocampo de la muerte autofágica .

Compuestos Similares:

Ácido homovanílico: Un metabolito principal de las catecolaminas producido por la acción de la monoaminooxidasa y la catecol-O-metiltransferasa sobre la dopamina.

Ácido vanílico: Un ácido fenólico que se encuentra en la vainilla y otras plantas.

Metoxifenoles: Compuestos que contienen un grupo metoxi unido al anillo de benceno de una parte de fenol.

Unicidad: El ácido isohomovanílico es único debido a su estructura específica como el éter 4-O-metilo del ácido (3,4-dihidroxifenil)acético. Esta diferencia estructural confiere propiedades químicas y actividades biológicas distintas en comparación con sus análogos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers: Homovanillic Acid (HVA) vs. Iso-HVA

The primary structural analog of 3H4MPAA is homovanillic acid (HVA, CAS 306-08-1) , a positional isomer with the hydroxyl and methoxy groups reversed (4-hydroxy-3-methoxyphenylacetic acid) .

Table 1: Structural and Physicochemical Comparison

Key Differences:

- Acidity : The para-hydroxyl group in HVA allows for greater resonance stabilization of the conjugate base, contributing to a lower pKa compared to iso-HVA’s meta-hydroxyl configuration.

- Biological Significance: HVA is the major dopamine metabolite in the striatum, with elevated levels linked to dopaminergic activity .

Other Related Compounds

3,4-Dihydroxyphenylacetic Acid (DOPAC)

- Structure : Contains catechol groups (3,4-dihydroxy) without methoxy substitution.

- Role : Immediate precursor to HVA in dopamine metabolism; more polar and less stable than HVA or iso-HVA .

4-Hydroxy-3-methoxycinnamic Acid (Isoferulic Acid)

Analytical Methods

Actividad Biológica

3-Hydroxy-4-methoxyphenylacetic acid, also known as iso-homovanillic acid, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and findings.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- CAS Number : 1131-94-8

- Physical Properties :

- Melting Point: 128 °C

- Density: 1.3 g/cm³

- Boiling Point: 371.3 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. In comparative studies, it was found that the antioxidant activity of related compounds like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) was notably higher than that of homovanillic acid (HVA), suggesting a strong potential for protecting cellular integrity against oxidative damage .

-

Anti-inflammatory Effects :

- Iso-homovanillic acid has been shown to modulate inflammatory responses. In vitro studies indicated that it can downregulate the release of pro-inflammatory cytokines such as PGE2, IL-8, and MCP-1 in inflamed myofibroblast cells . This suggests its potential use in managing chronic inflammatory conditions.

-

Anticancer Potential :

- Preliminary findings suggest that phenolic compounds like iso-homovanillic acid may contribute to anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. However, further detailed studies are necessary to establish its efficacy and mechanisms in cancer therapy.

Table 1: Comparative Biological Activities of Related Phenolic Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound (Iso-homovanillic acid) | Moderate | Significant | Preliminary evidence |

| 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA) | High | Moderate | Not established |

| Homovanillic Acid (HVA) | Low | Low | Not established |

Study on Antioxidant and Anti-inflammatory Effects

A study investigated the biological activity of various phenolic metabolites derived from buckwheat consumption, including iso-homovanillic acid. The results indicated that these metabolites exhibited substantial antioxidant and anti-inflammatory properties, contributing to the health benefits associated with buckwheat .

Research on Metabolite Concentrations

Another study focused on the metabolism of related compounds in mouse models, demonstrating that the concentration of iso-homovanillic acid could be influenced by dietary factors and metabolic pathways involving catecholamines . This highlights the importance of understanding how dietary intake affects the bioavailability and efficacy of such compounds.

Q & A

Q. What are the recommended methods for synthesizing 3-hydroxy-4-methoxyphenylacetic acid in laboratory settings?

The compound can be synthesized via the methylation of 3,4-dihydroxyphenylacetic acid (DOPAC) or through chemical modifications of vanillic acid derivatives. A validated protocol involves trifluoroacetyl-hexafluoroisopropyl derivatization for purification, as described in gas chromatography workflows . Alternative synthetic routes include adapting the Grundon & Perry (1954) method for iso-HVA synthesis, which involves controlled hydroxylation and methoxylation steps .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant eye protection, EN 374-certified gloves, and full-body chemical-resistant clothing. Use N100/P3 respirators if ventilation is insufficient .

- Storage: Store in airtight glass containers at room temperature (cool, ventilated areas), avoiding moisture, heat, and incompatible materials like strong acids/oxidizers .

- Spill Management: Use absorbent materials (e.g., vermiculite) and dispose via specialized waste services .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

Gas-liquid chromatography (GLC) with electron capture detection (ECD) is highly sensitive for detecting metabolites like iso-HVA in neural tissues. Derivatization with trifluoroacetic anhydride enhances volatility and detection limits . High-performance liquid chromatography (HPLC) paired with UV/Vis or mass spectrometry (MS) is also effective, particularly for solubility in DMSO or methanol .

Q. How can researchers prepare stable stock solutions of this compound?

Dissolve the compound in DMSO (10 mM stock recommended) due to its limited aqueous solubility. Filter-sterilize (0.22 µm) and aliquot to avoid freeze-thaw degradation. Store at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How does this compound function as a biomarker in dopamine metabolism studies?

Iso-HVA is a minor metabolite of dopamine and hydroxytyrosol, reflecting catechol-O-methyltransferase (COMT) activity. Its levels in cerebrospinal fluid or plasma correlate with altered dopaminergic signaling in Parkinson’s disease and schizophrenia. Advanced protocols involve coupling GLC-ECD with solid-phase extraction to isolate iso-HVA from competing metabolites like homovanillic acid (HVA) .

Q. What experimental conditions destabilize this compound, and how can this be mitigated?

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Conflicting solubility values (e.g., DMSO vs. methanol) may arise from purity variations or measurement conditions. To standardize:

- Perform shake-flask solubility assays at 25°C under controlled pH (4.36 ± 0.10).

- Validate with HPLC-UV quantification after 24-hour equilibration .

Q. What role does this compound play in neuroprotective or oxidative stress models?

As a metabolite of hydroxytyrosol (a polyphenol with antioxidant properties), iso-HVA may modulate oxidative pathways. In vitro models using SH-SY5Y neuronal cells can assess its ROS-scavenging efficacy via fluorescence probes (e.g., DCFH-DA). Dose-response curves (0.1–100 µM) and LC-MS/MS quantification are recommended to track intracellular accumulation .

Methodological Notes

- Contradiction Analysis: Cross-validate analytical results using orthogonal techniques (e.g., NMR for structural confirmation alongside GC/MS).

- Data Reproducibility: Report storage conditions, solvent lot numbers, and instrumentation parameters (e.g., column type for GC/HPLC) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.